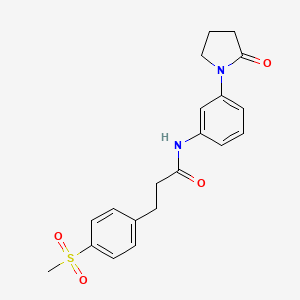

3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide

描述

属性

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-27(25,26)18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYFYUGTSIEWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide typically involves multiple steps:

Formation of the Pyrrolidinone Moiety: The 2-oxopyrrolidin-1-yl group can be synthesized via the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

Amide Bond Formation: The final step involves coupling the sulfonylated phenyl derivative with the pyrrolidinone-containing phenyl derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, leading to the formation of alcohol derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain biological targets due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, especially in the context of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it might interact with proteins or other biomolecules in a way that could be harnessed for therapeutic purposes.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the compound.

作用机制

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Protein Binding: The compound may bind to proteins, affecting their structure and function, which could lead to changes in cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Propanamide Derivatives with Sulfonyl/Sulfonamide Groups

Compound A: 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide ()

- Structure: Propanamide backbone with a sulfonamide-linked phenylethylamino group.

- Key Differences: Unlike the target compound, this derivative features a sulfonamide (-SO₂NH-) group instead of a methylsulfonyl (-SO₂CH₃) moiety. Sulfonamides are known for hydrogen-bonding capabilities but may exhibit reduced metabolic stability compared to sulfonyl groups.

- Applications : Sulfonamide-containing propanamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions .

Compound B : 3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide ()

- Structure : Combines a propanamide core with sulfanyl (-S-) and sulfamoyl (-SO₂NH-) groups.

- Key Differences : The sulfanyl group introduces a thioether linkage, which is less electronegative than sulfonyl groups. This may reduce oxidative stability but enhance lipophilicity.

Comparison Table 1: Propanamide Derivatives with Sulfur-Containing Groups

Methylsulfonylphenyl-Containing Compounds

Compound C : 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ()

- Structure : Piperidine scaffold with a methylsulfonylphenyl group.

- Key Differences : The rigid piperidine ring contrasts with the flexible propanamide backbone. The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration.

- Synthesis : Prepared via Suzuki-Miyaura coupling, a method applicable to the target compound’s aryl groups .

Compound D : N-(3-(4-Methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine ()

Comparison Table 2: Methylsulfonylphenyl-Containing Compounds

Heterocyclic Substituents in Propanamides

Compound E : 4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide ()

- Structure : Propanamide with a piperidinyl group and acryloylphenyl moiety.

- Key Differences: The acryloyl group introduces α,β-unsaturation, which may confer electrophilic reactivity. Piperidine vs. pyrrolidinone alters ring size and hydrogen-bonding capacity.

- Applications : Acryloyl derivatives are explored as covalent enzyme inhibitors (e.g., EGFR inhibitors) .

Compound F : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide ()

- Structure : Complex propanamide with pyrazole, pyridinyl, and methylsulfonamido groups.

- Key Differences : The methylsulfonamido (-NHSO₂CH₃) group differs from the target’s methylsulfonylphenyl, altering electronic and steric profiles.

- Synthesis : Yielded 60% as a crystalline solid (mp 126–127°C), suggesting robust synthetic routes for similar amides .

Key Research Findings and Trends

Sulfonyl vs. Sulfonamide Groups : Methylsulfonyl groups (as in the target compound) improve metabolic stability compared to sulfonamides, which are prone to hydrolysis .

Heterocyclic Impact: Pyrrolidinone rings (target compound) may offer better solubility and conformational flexibility than piperidine (Compound C) or triazolopyridine (Compound D) systems .

Synthetic Yields : Propanamide derivatives with aryl sulfonyl groups (e.g., Compound F) are synthesized in moderate-to-high yields (60–73%), indicating feasible scalability .

生物活性

The compound 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide is a synthetic derivative that exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

- A methylsulfonyl group attached to a phenyl ring.

- An oxopyrrolidine moiety linked to another phenyl group.

- The propanamide functional group that contributes to its pharmacological properties.

Anti-inflammatory Effects

Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory process. In vitro studies have shown:

- IC50 values : The compound exhibited an IC50 of 0.25 µM for COX-2 and 14 µM for COX-1, indicating a strong selectivity towards COX-2 inhibition .

- In vivo models demonstrated significant reduction in white blood cell infiltration and prostaglandin production in the rat air pouch model of inflammation .

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has been evaluated for its analgesic properties:

- Studies have reported that it effectively reduces pain responses in animal models, suggesting a potential role in pain management therapies .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Pro-inflammatory Mediators : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Cellular Signaling Pathways : The presence of the oxopyrrolidine structure may influence various signaling pathways involved in inflammation and pain perception.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis typically involves coupling the methylsulfonylphenyl moiety with the pyrrolidinone-containing aromatic amine. Critical parameters include solvent choice (e.g., ethanol or dioxane), temperature control (60–80°C), and acid catalysts (HCl or H₂SO₄) to facilitate amide bond formation . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Look for ν(C=O) stretches at ~1620–1680 cm⁻¹ (amide and pyrrolidinone carbonyls) and ν(SO₂) at ~1150–1350 cm⁻¹ .

- ¹H/¹³C-NMR : Key signals include δ 2.8–3.2 ppm (methylsulfonyl CH₃), δ 7.3–8.0 ppm (aromatic protons), and δ 170–180 ppm (carbonyl carbons) .

- HPLC-MS : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients and ESI+ for mass validation .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Optimize solvent systems using DMSO for stock solutions (≤10% v/v) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-20). For low solubility, consider co-solvents (e.g., cyclodextrins) or salt formation .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the methylsulfonyl group’s hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on pyrrolidinone ring flexibility .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Dose-response validation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

Q. What strategies are effective for designing structural analogs with improved metabolic stability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyrrolidinone ring with oxazolidinone or morpholine to reduce CYP450-mediated oxidation .

- Prodrug approaches : Introduce ester or carbamate groups at the amide nitrogen to enhance oral bioavailability .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。